molecular formula C15H13FO2 B6398481 2-(4-Fluoro-3-methylphenyl)-6-methylbenzoic acid, 95% CAS No. 1262005-76-4

2-(4-Fluoro-3-methylphenyl)-6-methylbenzoic acid, 95%

Cat. No. B6398481
CAS RN: 1262005-76-4
M. Wt: 244.26 g/mol
InChI Key: WNMDSLCIVZJAMI-UHFFFAOYSA-N
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Description

2-(4-Fluoro-3-methylphenyl)-6-methylbenzoic acid (FMMB) is a compound belonging to the class of organic acids. It is a white crystalline solid with a molecular formula C11H10O2F and a molecular weight of 190.18 g/mol. FMMB has been studied for its potential applications in various fields, including medicinal chemistry, drug design, and laboratory experiments.

Scientific Research Applications

2-(4-Fluoro-3-methylphenyl)-6-methylbenzoic acid, 95% has been studied for its potential applications in medicinal chemistry, drug design, and laboratory experiments. In medicinal chemistry, 2-(4-Fluoro-3-methylphenyl)-6-methylbenzoic acid, 95% has been used as a starting material for the synthesis of various drug molecules, such as quinolones, sulfonamides, and thiazoles. In drug design, 2-(4-Fluoro-3-methylphenyl)-6-methylbenzoic acid, 95% has been used as a scaffold for the design of novel drug molecules with improved pharmacological properties. In laboratory experiments, 2-(4-Fluoro-3-methylphenyl)-6-methylbenzoic acid, 95% has been used as a model compound for studying the effects of fluorine substitution on the reactivity of organic molecules.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-3-methylphenyl)-6-methylbenzoic acid, 95% is not well understood. However, it is believed to involve the formation of an intermediate carbenium ion, which then reacts with the target molecule. The reaction is believed to be catalyzed by the presence of a base, such as potassium carbonate, sodium hydroxide, or sodium acetate.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-Fluoro-3-methylphenyl)-6-methylbenzoic acid, 95% are not well understood. However, it has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This could potentially be beneficial in the treatment of certain neurological diseases.

Advantages and Limitations for Lab Experiments

2-(4-Fluoro-3-methylphenyl)-6-methylbenzoic acid, 95% has several advantages for use in laboratory experiments. It is relatively stable and non-toxic, and can be easily synthesized from readily available starting materials. However, it has some limitations as well. The reaction of 2-(4-Fluoro-3-methylphenyl)-6-methylbenzoic acid, 95% with other molecules is often slow, and the product can be difficult to purify.

Future Directions

There are several potential future directions for the study of 2-(4-Fluoro-3-methylphenyl)-6-methylbenzoic acid, 95%. These include further research into its mechanism of action, its potential applications in medicinal chemistry and drug design, and its use as a model compound for studying the effects of fluorine substitution on the reactivity of organic molecules. Additionally, further research into the biochemical and physiological effects of 2-(4-Fluoro-3-methylphenyl)-6-methylbenzoic acid, 95% could be beneficial in the development of new treatments for neurological diseases. Finally, further research into the synthesis of 2-(4-Fluoro-3-methylphenyl)-6-methylbenzoic acid, 95% could lead to the development of improved methods for its production.

Synthesis Methods

2-(4-Fluoro-3-methylphenyl)-6-methylbenzoic acid, 95% can be synthesized through several methods. One of the most commonly used methods is the reaction of 4-fluorobenzaldehyde with methyl benzoate in the presence of a base catalyst such as potassium carbonate, sodium hydroxide, or sodium acetate. The reaction is typically carried out at temperatures ranging from 80-90°C. The product is then purified by recrystallization from a suitable solvent such as ethyl acetate or ethanol.

properties

IUPAC Name

2-(4-fluoro-3-methylphenyl)-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2/c1-9-4-3-5-12(14(9)15(17)18)11-6-7-13(16)10(2)8-11/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNMDSLCIVZJAMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC(=C(C=C2)F)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30689302
Record name 4'-Fluoro-3,3'-dimethyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262005-76-4
Record name [1,1′-Biphenyl]-2-carboxylic acid, 4′-fluoro-3,3′-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262005-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Fluoro-3,3'-dimethyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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